molecular formula C6H3BrF3NO B1282778 3-Bromo-5-(trifluoromethyl)pyridin-2-ol CAS No. 76041-73-1

3-Bromo-5-(trifluoromethyl)pyridin-2-ol

Cat. No. B1282778
Key on ui cas rn: 76041-73-1
M. Wt: 241.99 g/mol
InChI Key: UWHKLLYQUQPOQK-UHFFFAOYSA-N
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Patent
US06225320B1

Procedure details

Iodoethane (1.33 ml, 16.6 mmol) was added to a suspension of 3-bromo-5-trifluoromethyl-2(1H)-pyridone (2.0 g, 8.3 mmol) and silver carbonate (1.16 g, 4.2 mmol) in hexane (50 ml) and the mixture stirred for 64 h at room temperature. The resulting suspension was filtered, the filtrate evaporated and the residue purified by chromatography on silica gel to give the product as a colourless oil (1.34 g).
Quantity
1.33 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.16 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
I[CH2:2][CH3:3].[Br:4][C:5]1[C:6](=[O:15])[NH:7][CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1>CCCCCC.C(=O)([O-])[O-].[Ag+2]>[Br:4][C:5]1[C:6]([O:15][CH2:2][CH3:3])=[N:7][CH:8]=[C:9]([C:11]([F:14])([F:12])[F:13])[CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.33 mL
Type
reactant
Smiles
ICC
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C(NC=C(C1)C(F)(F)F)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
1.16 g
Type
catalyst
Smiles
C([O-])([O-])=O.[Ag+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for 64 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
64 h
Name
Type
product
Smiles
BrC=1C(=NC=C(C1)C(F)(F)F)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 g
YIELD: CALCULATEDPERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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